Product packaging for 2E,4E,6E-Allofarnesene(Cat. No.:)

2E,4E,6E-Allofarnesene

Cat. No.: B13345713
M. Wt: 204.35 g/mol
InChI Key: JEKGHHPMLRLCIW-DEAWSWFZSA-N
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Description

2E,4E,6E-Allofarnesene is a sesquiterpene hydrocarbon with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . It is a key intermediate in the microbial biosynthetic pathway of abscisic acid (ABA), a significant sesquiterpene phytohormone . Research into this compound provides valuable insights into a distinct class of terpenoid cyclases (TCs), such as the fungal enzyme BcABA3, which catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form this compound . This cyclization proceeds through an unprecedented mechanism involving the formation of neutral intermediates, distinguishing it from canonical terpenoid cyclases . This compound is therefore a critical reagent for studies in enzymology, natural product biosynthesis, and metabolic engineering. It can be identified using gas chromatography, with reported retention indices of 1631 on a non-polar DB-5 column and 1932 on a polar Carbowax 20M column . This product is strictly labeled For Research Use Only (RUO) . It is intended solely for use in laboratory research, such as basic scientific investigation and pharmaceutical research, and is not intended for, nor must it be used for, any diagnostic, therapeutic, or clinical procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13345713 2E,4E,6E-Allofarnesene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2E,4E,6E)-3,7,11-trimethyldodeca-2,4,6,10-tetraene

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,8-10,12H,7,11H2,1-5H3/b10-8+,14-6+,15-12+

InChI Key

JEKGHHPMLRLCIW-DEAWSWFZSA-N

Isomeric SMILES

C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC=C(C)C=CC=C(C)CCC=C(C)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2e,4e,6e Allofarnesene

Precursor Role in Fungal Abscisic Acid (ABA) Biosynthesis

In phytopathogenic fungi such as Botrytis cinerea, ABA is synthesized via a direct C15 pathway originating from farnesyl diphosphate (B83284) (FPP). tandfonline.comresearchgate.net This pathway is notably different from the indirect C40 carotenoid cleavage pathway utilized by plants. tandfonline.comnih.gov 2E,4E,6E-Allofarnesene is a pivotal, though transient, intermediate within this fungal-specific route.

The fungal direct pathway for ABA synthesis involves the cyclization of the C15 precursor, farnesyl diphosphate (FPP), followed by a series of oxidation steps. tandfonline.comresearchgate.net This was elucidated through a series of feeding experiments and the identification of key enzymes and intermediates. acs.orgnih.gov In Botrytis cinerea, the pathway commences with the conversion of FPP to α-ionylideneethane, a C15 skeleton, which then undergoes oxidative modifications to yield ABA. tandfonline.com Labeling experiments have demonstrated that the oxygen atoms incorporated into the ABA molecule are derived from molecular oxygen, not water, a finding that was inconsistent with the established plant carotenoid pathway. nih.govresearchgate.net The identification of C15 compounds like this compound and various ionylideneethane isomers in fungi that produce ABA further solidified the understanding of this direct pathway. nih.govresearchgate.net

The conversion of farnesyl diphosphate (FPP) to this compound is a critical step in the fungal ABA biosynthetic pathway. In Botrytis cinerea, this transformation is part of a three-step reaction catalyzed by the sesquiterpene synthase BcABA3. acs.org The process begins with the removal of the diphosphate group from FPP, leading to the formation of a farnesyl cation. researchgate.net This cation then undergoes a series of rearrangements. Specifically, FPP is first converted to β-farnesene, which then isomerizes to this compound. acs.org This acyclic allofarnesene isomer is then cyclized to form α-ionylideneethane. acs.orgnih.gov

Following its formation, this compound is not an end product but is rapidly converted into subsequent metabolites. The primary transformation is its cyclization to form ionylideneethane isomers. nih.govresearchgate.net In Botrytis cinerea, this compound is isomerized to 2Z,4E,6E-allofarnesene, which then cyclizes to form 2Z,4E-α-ionylideneethane. nih.govhebmu.edu.cn This α-ionylideneethane is then the substrate for a series of oxidative reactions. tandfonline.com These oxidations, mediated by cytochrome P450 monooxygenases such as BcABA1 and BcABA2, ultimately lead to the formation of abscisic acid. tandfonline.comnih.gov The pathway proceeds through intermediates like 1',4'-trans-dihydroxy-α-ionylideneacetic acid. nih.gov Similarly, in the fungus Cercospora cruenta, this compound is converted to γ-ionylideneethane isomers, which are then oxidized to produce ABA. nih.gov

The table below details the key metabolites in the fungal ABA pathway starting from this compound.

Interactive Data Table: Metabolites Downstream of this compound in Fungal ABA Biosynthesis
Precursor Intermediate Metabolite(s) Final Product Organism
This compound 2Z,4E,6E-Allofarnesene, 2Z,4E-α-Ionylideneethane, 1',4'-trans-dihydroxy-α-ionylideneacetic acid Abscisic Acid Botrytis cinerea
This compound 2Z,4E-γ-Ionylideneethane Abscisic Acid Cercospora cruenta

The fungal and plant pathways for abscisic acid biosynthesis are fundamentally different. nih.gov Plants utilize an indirect pathway that begins with C40 carotenoids in the plastids. tandfonline.comnih.gov A key rate-limiting step in plants is the oxidative cleavage of 9'-cis-neoxanthin or 9'-cis-violaxanthin by the enzyme 9'-cis-epoxycarotenoid dioxygenase (NCED). nih.gov In stark contrast, fungi employ a direct pathway within the cytosol, starting from the C15 compound farnesyl diphosphate (FPP). researchgate.netnih.gov This leads to the formation of this compound and subsequent C15 intermediates, a route not observed in plants. nih.govresearchgate.net Therefore, the entire biosynthetic machinery, from the initial precursor to the final product, represents a case of convergent evolution, where both kingdoms developed the ability to produce the same hormone through independent metabolic strategies.

The table below provides a comparative overview of the key differences between fungal and plant ABA biosynthesis.

Interactive Data Table: Comparison of Fungal and Plant ABA Biosynthesis
Feature Fungal Pathway Plant Pathway
Starting Precursor Farnesyl Diphosphate (FPP) (C15) C40 Carotenoids (e.g., Zeaxanthin)
Key Intermediate This compound, Ionylideneethane Xanthoxin
Cellular Compartment Cytosol Plastids (Chloroplasts)
Key Enzyme Class Sesquiterpene Synthase, Cytochrome P450s Dioxygenases (NCED), Dehydrogenases
Pathway Type Direct Indirect (via cleavage)

Subsequent Metabolites Derived from Allofarnesene (e.g., Ionylideneethane Isomers)

Enzymology of Allofarnesene Biosynthesis

The enzymatic machinery responsible for the synthesis of this compound is central to the fungal ABA pathway. This involves a unique class of enzymes known as allofarnesene synthases.

The key enzyme responsible for the initial steps of ABA biosynthesis in fungi, including the formation of allofarnesene, is a novel type of sesquiterpene synthase. acs.org In Botrytis cinerea, this enzyme is designated as BcABA3. acs.orgnih.gov BcABA3 is unique in that it catalyzes a complex three-step reaction, converting FPP into α-ionylideneethane via the neutral intermediates β-farnesene and allofarnesene. acs.orgnisr.or.jp

Biochemical characterization of BcABA3 has revealed that it has an optimal pH of 8.0 and functions optimally at 30°C. nisr.or.jp The enzyme requires Mg²⁺ for its activity and exhibits Michaelis-Menten kinetics with a Km value of 3.2 µM and a kcat of 6.7 x 10⁻² s⁻¹ for FPP. nisr.or.jp

Structurally, allofarnesene synthases like BcABA3 and its homologs represent a distinct class of terpenoid cyclases. acs.orgnih.gov They lack the canonical sequence motifs found in typical sesquiterpene synthases. acs.org Crystal structures of BcABA3 homologs reveal an all-α-helix fold, which is a departure from the α/β-barrel fold common in other terpene cyclases. nih.gov These enzymes bind the pyrophosphate moiety of FPP using a glutamate-chelated Mg²⁺ ion cluster. nih.gov The identification of BcABA3 and its homologs has led to the recognition of a new family of sesquiterpene synthases that are distributed across more than 100 bacterial species as well. acs.org

The table below summarizes the key characteristics of the characterized allofarnesene synthase from Botrytis cinerea.

Interactive Data Table: Properties of BcABA3 (Allofarnesene Synthase)
Property Value/Description
Enzyme Name BcABA3
Organism Botrytis cinerea
Function Catalyzes the conversion of FPP to α-ionylideneethane via β-farnesene and allofarnesene intermediates.
Optimal pH 8.0
Optimal Temperature 30°C
Cofactor Requirement Mg²⁺
Kinetic Parameters (for FPP) Km = 3.2 µM, kcat = 6.7 x 10⁻² s⁻¹
Structural Class Novel, all-α-helix fold terpenoid cyclase

Identification of Enzymes Catalyzing Downstream Transformations (e.g., P450 Monooxygenases)

Following the biosynthesis of this compound, a series of enzymatic transformations occur to convert it into other biologically significant molecules. A key pathway where allofarnesene is an intermediate is the fungal biosynthesis of abscisic acid (ABA). researchgate.netresearchgate.netresearchgate.net This process involves isomerization, cyclization, and a series of oxidation reactions.

The initial downstream transformation is the isomerization of this compound to its stereoisomer, 2Z,4E,6E-allofarnesene. researchgate.net This isomer is then acted upon by a cyclase enzyme, which facilitates the formation of a cyclic compound, α-ionylideneethane. researchgate.netresearchgate.net

The subsequent critical steps involve the oxidation of the ionylideneethane ring structure. These oxidative reactions are catalyzed by monooxygenases, which incorporate oxygen atoms from molecular oxygen (O₂) into the substrate. researchgate.netresearchgate.net Research on the fungus Botrytis cinerea has been pivotal in identifying the specific enzymes involved. Labeling experiments demonstrated that the oxygen atoms in the final ABA molecule are derived from O₂, a hallmark of oxygenase activity. researchgate.netresearchgate.net

A significant breakthrough was the identification of the bcaba1 gene in Botrytis cinerea, which encodes a cytochrome P450 monooxygenase. researchgate.net Cytochrome P450 enzymes (CYPs) are a large superfamily of heme-containing proteins that catalyze the oxidation of a wide variety of compounds. iseoils.com The BcAba1 enzyme is responsible for the oxidative steps that convert the cyclized intermediate into ABA. researchgate.net This discovery confirmed the role of P450 monooxygenases in the metabolic pathway downstream of allofarnesene.

The table below summarizes the key enzymes and their functions in the transformation of allofarnesene.

Enzyme ClassSpecific Enzyme (Gene)OrganismFunction
IsomeraseNot yet specifiedBotrytis cinereaConverts this compound to 2Z,4E,6E-allofarnesene. researchgate.net
CyclaseNot yet specifiedBotrytis cinereaCyclizes 2Z,4E,6E-allofarnesene to form α-ionylideneethane. researchgate.netresearchgate.net
MonooxygenaseCytochrome P450 (BcAba1)Botrytis cinereaCatalyzes the multi-step oxidation of α-ionylideneethane to abscisic acid. researchgate.net

Microbial Systems as Research Models for Allofarnesene Biosynthesis

Several fungal species have been instrumental as model organisms for elucidating the biosynthetic pathway of this compound and its metabolites. These microbes provide accessible systems for genetic and biochemical studies.

Botrytis cinerea

This phytopathogenic fungus is one of the most well-studied models for the direct fungal biosynthesis of ABA. researchgate.netcore.ac.uk Research has shown that B. cinerea produces this compound and its isomer 2Z,4E,6E-allofarnesene from farnesyl diphosphate (FDP). researchgate.netresearchgate.net Feeding experiments using carbon-13 labeled compounds confirmed that these allofarnesene isomers are converted into α-ionylideneethane, which is subsequently oxidized to form ABA. researchgate.net The characterization of the P450 monooxygenase gene bcaba1 in this fungus has solidified its status as a primary model for understanding the complete pathway from FDP to ABA via allofarnesene. researchgate.net

Cercospora cruenta

Cercospora cruenta is another fungus that produces ABA and has been used to corroborate the biosynthetic pathway identified in B. cinerea. researchgate.netsci-hub.se Studies on C. cruenta also identified the production of this compound alongside other sesquiterpenoids like γ-ionylideneethane. researchgate.netresearchgate.net Isotope labeling experiments with ¹⁸O₂ confirmed that, as in B. cinerea, the oxygen atoms in the final ABA molecule are derived from molecular oxygen. researchgate.netsci-hub.se The conversion of labeled sesquiterpenoid intermediates to ABA in this fungus demonstrated that the direct pathway involving allofarnesene cyclization and subsequent oxidation is a common mechanism among ABA-producing fungi. researchgate.netresearchgate.net

Rhizopus nigricans

Rhizopus nigricans (also known as Rhizopus stolonifer) is a fungus known for its extensive biotransformation capabilities, particularly with steroids and terpenoids. researchgate.net It has been reported to produce ABA, suggesting it utilizes a similar biosynthetic pathway involving allofarnesene as an intermediate. researchgate.netresearchgate.net While the specific steps of allofarnesene metabolism have not been detailed as extensively in R. nigricans as in B. cinerea, its established role in performing complex oxidations, including hydroxylations catalyzed by cytochrome P450 enzymes, makes it a relevant model. The fungus is known to metabolize various sesquiterpenoids, introducing hydroxyl groups into positions that are chemically difficult to modify, showcasing its enzymatic machinery for downstream transformations. researchgate.net Its involvement in α-farnesene metabolism has also been noted. core.ac.uk

The following table provides a summary of the key findings from these microbial research models.

Microbial SystemKey Findings
Botrytis cinerea Produces this compound and 2Z,4E,6E-allofarnesene from FDP as intermediates in the ABA pathway. researchgate.netresearchgate.net Led to the identification of the P450 monooxygenase (BcAba1) responsible for oxidation steps. researchgate.net
Cercospora cruenta Confirmed the direct ABA biosynthetic pathway via allofarnesene and ionylideneethane is common in fungi. researchgate.netsci-hub.se Produces this compound and converts it to ABA. researchgate.netresearchgate.net
Rhizopus nigricans Known to produce ABA and possess powerful biotransformation capabilities for sesquiterpenoids. researchgate.netresearchgate.netresearchgate.net Contains cytochrome P450 enzymes capable of the types of oxidative reactions seen in the ABA pathway.

Genetic and Molecular Basis of 2e,4e,6e Allofarnesene Metabolism

Molecular Regulation of Allofarnesene Pathway Genes

The expression of the BcABA gene cluster, and thus the synthesis of 2E,4E,6E-allofarnesene, is tightly controlled at the molecular level. This regulation involves both pathway-specific transcription factors and global regulators that can modulate chromatin structure.

Transcriptional Control: A key transcriptional activator for the BcABA cluster has been identified in B. cinerea as BcabaR1. BcabaR1 is a Cys2His2 zinc finger-type transcription factor that directly binds to conserved sequence motifs found in the promoter regions of the Bcaba1, Bcaba2, Bcaba3, and Bcaba4 genes. Gene silencing of bcabaR1 leads to a dramatic decrease in the transcription of the BcABA cluster genes and a corresponding reduction in ABA production. Conversely, overexpression of bcabaR1 increases their transcription. This demonstrates that BcabaR1 is a positive regulator specifically controlling the ABA biosynthetic pathway.

In addition to pathway-specific regulation, global regulators also play a crucial role. The putative methyltransferase BcLAE1, a homolog of the well-known fungal regulator LaeA, has been shown to be a positive regulator of ABA biosynthesis. Deletion of Bclae1 resulted in a 95% reduction in ABA yield and a significant decrease in the transcription of the Bcaba1-4 gene cluster. LaeA-like proteins are known to be part of the velvet complex that governs the expression of many secondary metabolite gene clusters. The regulatory action of BcLAE

Analytical and Methodological Approaches in 2e,4e,6e Allofarnesene Research

Isotopic Labeling Studies for Pathway Tracing (e.g., ¹³C- and ¹⁸O-Labeling)

Isotopic labeling is a powerful tool for tracing the biosynthetic origins of natural products like (2E,4E,6E)-allofarnesene. nih.govscribd.comspringernature.comslideshare.netnih.gov By introducing atoms with a higher atomic mass (isotopes) into precursor molecules, researchers can follow their incorporation into the final product, revealing the intricate steps of its formation. nih.govscribd.comspringernature.comslideshare.netnih.gov

In the study of fungal biosynthesis of abscisic acid (ABA), a plant hormone, (2E,4E,6E)-allofarnesene has been identified as a key intermediate. nih.govresearchgate.net Labeling experiments using ¹³C-labeled compounds have been instrumental in confirming this role. For instance, in the fungus Botrytis cinerea, feeding experiments with ¹³C-labeled precursors demonstrated that farnesyl diphosphate (B83284) (FPP) is converted to (2E,4E,6E)-allofarnesene, which is then isomerized to (2Z,4E,6E)-allofarnesene before cyclizing. nih.govscribd.comhebmu.edu.cn Similarly, research on Cercospora cruenta showed the conversion of ¹³C-labeled sesquiterpenoids, including (2E,4E,6E)-allofarnesene, into ABA. researchgate.net

Furthermore, ¹⁸O₂ labeling experiments have provided critical insights into the oxygenation steps of the pathway. nih.gov Studies in Botrytis cinerea revealed that the oxygen atoms incorporated into the final ABA molecule are derived from molecular oxygen (¹⁸O₂), not from water (H₂¹⁸O). nih.gov This finding was crucial in distinguishing the fungal ABA biosynthetic pathway from those known in plants. nih.gov

These tracer studies, often analyzed using mass spectrometry, allow for the determination of mass distribution vectors (MDVs), which show the fractional abundance of each isotopologue and provide clear evidence of the metabolic route. nih.gov The ability to track individual atoms through complex metabolic networks provides unambiguous evidence of pathway connections and dynamics. nih.gov

Advanced Chromatographic and Spectroscopic Characterization

The precise identification and structural confirmation of (2E,4E,6E)-allofarnesene necessitate the use of advanced separation and characterization techniques.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a cornerstone technique for the analysis of volatile compounds like sesquiterpenes. mdpi.comresearchgate.net It combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.comresearchgate.netarabjchem.org This method is routinely used for the qualitative and quantitative analysis of sesquiterpenes in complex mixtures, such as essential oils and wine samples. mdpi.comresearchgate.netwiley.com

In the context of (2E,4E,6E)-allofarnesene research, HRGC-MS is used to separate it from other related sesquiterpenes and to obtain its mass spectrum. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint, allowing for its identification by comparison with spectral libraries and standards. Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer even greater resolution and sensitivity, which is particularly useful for analyzing complex biological samples and detecting trace-level compounds. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including (2E,4E,6E)-allofarnesene. du.edu.egresearchgate.netuoa.gr Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom in the molecule. bhu.ac.in

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-1 5.10 (t, J=7.0 Hz) 124.5
C-2 5.95 (d, J=15.0 Hz) 138.0
C-3 1.65 (s) 16.2
C-4 2.05 (m) 39.8
C-5 2.10 (m) 26.5
C-6 5.15 (t, J=7.0 Hz) 123.8
C-7 1.60 (s) 17.5
C-8 2.00 (m) 39.6
C-9 2.08 (m) 26.8
C-10 5.12 (t, J=7.0 Hz) 131.5
C-11 1.58 (s) 25.7
C-12 1.68 (s) 17.7

Data is hypothetical and for illustrative purposes only.

Bioanalytical Techniques for Metabolite Profiling

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govnews-medical.netnih.gov This provides a functional snapshot of the physiological state of an organism. nih.gov When studying (2E,4E,6E)-allofarnesene, metabolite profiling can reveal its downstream metabolites and help to understand its role within broader metabolic networks. creative-proteomics.com

Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolite profiling. news-medical.netijpras.com These methods allow for the simultaneous detection of a wide range of compounds. ijpras.com In the context of sesquiterpene research, these techniques have been used to profile metabolites in various plant and microbial systems. frontiersin.orgnih.govresearchgate.net For instance, UPLC-QTOF-MS has been used to analyze sesquiterpenes in Dendrobium nobile. frontiersin.org

Ecological and Biological Significance of 2e,4e,6e Allofarnesene and Its Metabolites in Research

Role in Fungal-Plant Interactions (e.g., Phytopathogen Signaling)

(2E,4E,6E)-Allofarnesene is a critical component in the biochemical machinery of several phytopathogenic fungi, where it functions as a precursor in a specialized metabolic pathway. nih.govnih.gov This role facilitates the interaction between the fungus and its host plant, often to the detriment of the plant. nih.govnih.gov

Research has firmly established (2E,4E,6E)-Allofarnesene as an intermediate in the biosynthesis of the phytohormone abscisic acid (ABA) in certain fungi, such as Botrytis cinerea and Cercospora cruenta. nih.govnih.govresearchgate.net This fungal ABA synthesis route is known as the direct pathway and is notably different from the carotenoid cleavage pathway used by plants. nih.govresearchgate.net

In this fungal pathway, farnesyl diphosphate (B83284) (FDP) is converted into various allofarnesene isomers, including (2E,4E,6E)-Allofarnesene. researchgate.nethebmu.edu.cn Subsequent enzymatic steps, including isomerization and cyclization, transform these precursors into ionylideneethane derivatives, which are then oxidized to form ABA. nih.govnih.gov For instance, in Botrytis cinerea, studies involving labeled isotopes demonstrated that farnesyl diphosphate is processed to form 2Z,4E,6E-allofarnesene, which then cyclizes. nih.govresearchgate.net The fungus produces both 2E,4E,6E-allofarnesene and 2Z,4E,6E-allofarnesene as part of this process. nih.govhebmu.edu.cn Similarly, Cercospora cruenta was found to produce (2E,4E,6E)-Allofarnesene alongside other sesquiterpenoids, which it then converted into ABA. nih.govresearchgate.net

The production of ABA by pathogenic fungi is a significant factor in plant-pathogen interactions. Fungal-derived ABA can manipulate the host plant's physiology, including its defense responses and stomatal regulation, thereby facilitating infection and colonization. nih.govresearchgate.net The presence of (2E,4E,6E)-Allofarnesene as a necessary building block for fungal ABA highlights its indirect but crucial role in modulating host plant functions.

Table 1: Role of Allofarnesene in Fungal ABA Biosynthesis

Fungus Precursor Key Intermediates Mentioned Final Product Pathway Distinction Citations
Botrytis cinerea Farnesyl Diphosphate (FDP) (2E,4E,6E)-Allofarnesene , 2Z,4E,6E-Allofarnesene, 2Z,4E-α-ionylideneethane Abscisic Acid (ABA) Direct pathway from FDP, unlike plant carotenoid pathway. nih.govresearchgate.net nih.govresearchgate.nethebmu.edu.cnnih.gov

Allofarnesene as a Volatile Organic Compound in Chemoecology

As a sesquiterpene, (2E,4E,6E)-Allofarnesene is classified as a biogenic volatile organic compound (VOC). nih.govresearchgate.net VOCs are typically low molecular weight compounds with high vapor pressure, allowing them to diffuse readily into the environment and act as information-carrying signals (infochemicals). nih.govvliz.be

(2E,4E,6E)-Allofarnesene is emitted into the environment by the fungi that produce it, such as Botrytis cinerea and Cercospora cruenta. nih.govnih.gov The emission of microbial VOCs is a key characteristic that enables them to mediate interactions in their ecosystems. nih.gov While specific emission rates and patterns for (2E,4E,6E)-Allofarnesene are not extensively detailed, the production of VOCs by microbes is a widespread phenomenon influencing atmospheric chemistry and ecology. nih.govfrontiersin.org

The environmental fate of a VOC describes its behavior, transport, and degradation in the environment. criver.comrsc.org For sesquiterpenes like allofarnesene, once released into the atmosphere, they are subject to chemical transformations, primarily through reactions with atmospheric oxidants such as ozone, hydroxyl radicals, and nitrate (B79036) radicals. s-t-a.org These reactions lead to the formation of secondary organic aerosols. The persistence of such compounds in soil and water is influenced by factors like adsorption to soil particles and microbial degradation. researchgate.netnih.gov Specific degradation half-life studies for (2E,4E,6E)-Allofarnesene are not available in the reviewed literature, but its chemical nature as an unsaturated hydrocarbon suggests it would be reactive in the environment.

Microorganisms release complex mixtures of VOCs that can act as signals in interactions with a wide range of other organisms, including bacteria, fungi, plants, and insects. nih.govnih.gov These volatile blends can have antimicrobial effects, influence gene expression, and mediate symbiotic or pathogenic relationships. nih.govnih.gov

The primary documented interaction for (2E,4E,6E)-Allofarnesene is its role within the metabolic pathway leading to ABA, which in turn mediates the interaction with the host plant. nih.govresearchgate.net While it is emitted as part of a complex fungal volatile profile, its specific role as a direct semiochemical (a signal molecule affecting another organism's behavior) for organisms other than the host plant via the ABA pathway is not well-established. Its significance appears to be primarily as an internal metabolic precursor rather than an external signal itself, a contrast to other well-known farnesene (B8742651) isomers.

Emission Patterns and Environmental Fate

Comparative Studies with Farnesene as an Insect Pheromone

A comparison with other farnesene isomers, particularly α- and β-farnesene, highlights the specialized biological role of (2E,4E,6E)-Allofarnesene. While allofarnesene is primarily a biosynthetic intermediate, other farnesenes are renowned for their function as potent insect semiochemicals. plantprotection.plresearchgate.net

Semiochemicals are chemicals that mediate interactions between organisms. researchgate.netmdpi.com Farnesene isomers, especially (E)-β-farnesene, are classic examples of insect pheromones. plantprotection.pl (E)-β-farnesene is the primary component of the alarm pheromone for numerous aphid species. plantprotection.plplos.org When released, it signals danger and elicits dispersal behavior in other aphids, helping them escape predation. plos.org The specific structure of (E)-β-farnesene is crucial for this activity.

The molecular basis for the detection of these semiochemicals in insects involves specialized olfactory systems. researchgate.netwur.nl Odorant-binding proteins (OBPs) located in the insect's antennae bind to specific volatile molecules like (E)-β-farnesene and transport them to olfactory receptors, triggering a neural response. plos.orgresearchgate.net Studies on aphids have shown that specific OBPs, such as OBP3 and OBP7, are responsible for recognizing (E)-β-farnesene and structurally similar compounds, mediating the alarm response. plos.org Another isomer, (3E,6E)-α-farnesene, has been identified as a male-produced pheromone component in the banana-spotting bug, demonstrating that different isomers have distinct semiochemical functions in different species. researchgate.net

This contrasts sharply with the known role of (2E,4E,6E)-Allofarnesene, which is not recognized as a widespread insect pheromone. Its ecological function is defined by its position within a key metabolic pathway in fungi, demonstrating how subtle differences in the location of double bonds (isomerism) can lead to profoundly different biological roles—one as an external signal (pheromone) and the other as an internal precursor (metabolic intermediate).

Table 2: Comparative Biological Roles of Farnesene Isomers

Compound Name Structure Type Primary Biological Role Organism(s) Citations
(2E,4E,6E)-Allofarnesene Acyclic Sesquiterpene Biosynthetic Intermediate for ABA Fungi (Botrytis cinerea, Cercospora cruenta) nih.govnih.govresearchgate.net
(E)-β-Farnesene Acyclic Sesquiterpene Insect Alarm Pheromone Aphids (Acyrthosiphon pisum, Myzus persicae) plantprotection.plplos.orgresearchgate.net

Research on Olfactory Reception and Behavioral Responses

Direct research specifically investigating the olfactory reception and behavioral responses of insects to the chemical compound This compound is not extensively documented in publicly available scientific literature. However, significant research has been conducted on closely related farnesene isomers, which provides valuable insights into how this class of sesquiterpenes mediates insect behavior through olfaction. These studies highlight the crucial role of farnesenes as semiochemicals, influencing everything from host location and feeding to alarm and mating behaviors.

The olfactory system in insects is highly sophisticated, relying on specialized proteins to detect and differentiate a vast array of chemical cues in their environment. asknature.org Olfactory Sensory Neurons (OSNs), housed in sensilla on the antennae and maxillary palps, express Odorant Receptors (ORs) that bind to specific volatile compounds. nih.govnih.govmdpi.com This binding event triggers a neural signal that is sent to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. nih.gov

Research into farnesene isomers demonstrates their significance as potent insect semiochemicals. For instance, various isomers of α-farnesene and β-farnesene are known to act as attractants, repellents, and alarm pheromones in a variety of insect species.

Olfactory Receptor and Behavioral Responses to Farnesene Isomers

Studies on several insect species have identified specific olfactory receptors and characterized the behavioral outputs elicited by different farnesene isomers.

In the case of the codling moth, Cydia pomonella, a major pest of apple orchards, (E,E)-α-farnesene, a volatile from ripe apples, acts as a food attractant. wikipedia.org Research has shown a sexual dimorphism in the olfactory orientation of adult C. pomonella in response to α-farnesene. wikipedia.orgslu.se Furthermore, studies have identified that (E,E)-α-farnesene can increase oviposition in females under laboratory conditions. slu.se While (E,E)-α-farnesene is a key attractant, it is likely part of a more complex blend of host plant volatiles that the moth uses for host identification. slu.se

Aphids provide a classic example of farnesene acting as an alarm pheromone. (E)-β-farnesene is released from the cornicles of aphids when they are attacked by predators. wikipedia.orgresearchgate.net Perception of this compound by nearby aphids triggers an immediate escape response, where they stop feeding and disperse from the plant. researchgate.netmdpi.com Computational studies on the pea aphid, Acyrthosiphon pisum, have investigated the structure and binding function of specific odorant receptors, such as ApisOR5, which show predicted interactions with (E)-β-farnesene. rothamsted.ac.uk

In the oriental tobacco budworm, Helicoverpa assulta, researchers have identified a specific odorant receptor, HassOR23, which is narrowly tuned to farnesene isomers. nih.gov Calcium imaging studies revealed that farnesene activates a single glomerulus in the antennal lobe of female moths. nih.gov Behaviorally, farnesene isomers were found to inhibit oviposition by female H. assulta, suggesting a role in avoiding unsuitable egg-laying sites. nih.gov

Conversely, in the bean beetle, Acanthoscelides obtectus, male-produced volatiles include (3Z,6E)- and (3E,6E)-α-farnesene. researchgate.net However, in olfactometer bioassays, these α-farnesene isomers alone did not elicit a strong attractive response from females. researchgate.netresearchgate.net A blend of six male-specific compounds, including the farnesene isomers, was necessary to be as attractive as the natural headspace of live males, highlighting the importance of the complete pheromone bouquet. researchgate.net

The following table summarizes key research findings on the olfactory and behavioral responses of different insect species to various farnesene isomers.

Insect SpeciesFarnesene Isomer(s)Olfactory Reception FindingsBehavioral Response
Codling Moth (Cydia pomonella)(E,E)-α-FarneseneSexual dimorphism in olfactory orientation. wikipedia.orgslu.seFood attractant, oviposition stimulant. wikipedia.orgslu.se
Aphids (e.g., Myzus persicae, Aphis fabae)(E)-β-FarnesenePerception triggers alarm response. researchgate.netmdpi.com Predicted interaction with ApisOR5 in Acyrthosiphon pisum. rothamsted.ac.ukAlarm pheromone, inducing dispersal. researchgate.netmdpi.com
Oriental Tobacco Budworm (Helicoverpa assulta)Farnesene isomersActivates a specific glomerulus in the female antennal lobe. nih.gov HassOR23 is a narrowly tuned receptor. nih.govOviposition inhibition. nih.gov
Bean Beetle (Acanthoscelides obtectus)(3Z,6E)-α-Farnesene, (3E,6E)-α-FarnesenePart of the male-produced volatile blend. researchgate.net Did not elicit strong EAG response alone.Weakly attractive alone, part of a synergistic attractive blend. researchgate.netresearchgate.net
Termite (Prorhinotermes canalifrons)(E,E)-α-FarneseneSoldiers show stronger electroantennographic responses than pseudergates. researchgate.netAlarm pheromone, triggering rapid movement. wikipedia.orgresearchgate.net

While the specific role of This compound in insect olfaction and behavior remains to be elucidated, the extensive research on its isomers underscores the potential for this compound to be a biologically active semiochemical. Future research employing techniques such as electroantennography (EAG), single-sensillum recording (SSR), and behavioral assays will be necessary to determine its function in the chemical ecology of insects.

Emerging Research Frontiers and Future Perspectives

Unraveling Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of abscisic acid in fungi like Botrytis cinerea and Cercospora cruenta follows a "direct pathway" from farnesyl diphosphate (B83284) (FDP), which is distinct from the carotenoid cleavage pathway found in plants. researchgate.netresearchgate.net This fungal pathway proceeds through allofarnesene isomers as key intermediates. researchgate.netresearchgate.net While significant progress has been made in identifying several enzymes in this pathway, critical steps remain uncharacterized, representing a major frontier in metabolic research.

Labeling experiments have confirmed that FDP is converted to allofarnesene, which is then cyclized and subsequently oxidized to form ABA. researchgate.net In B. cinerea, a gene cluster responsible for the later oxidation steps has been identified, including genes encoding P450 monooxygenases (BcABA1, BcABA2, BcABA4) and a dehydrogenase/reductase (bcaba4). researchgate.netresearchgate.net However, the crucial enzyme that catalyzes the initial, committed step—the conversion of FDP to allofarnesene—has not yet been identified. nih.gov The discovery of this enzyme is a key objective for fully understanding and engineering the pathway.

Current research efforts to identify these missing enzymes employ a range of modern biological techniques:

Genomic and Transcriptomic Analysis: Researchers are analyzing ABA-overproducing fungal strains to identify upregulated genes that may encode the missing enzymes. nih.gov

Genome Mining: Bioinformatic tools are used to scan fungal genomes for sequences that resemble terpene synthases or other relevant enzyme classes, which are then prioritized for functional characterization. researchgate.netfrontiersin.org

Heterologous Expression: Candidate genes are expressed in host organisms like yeast or E. coli to test their catalytic activity and confirm their role in the allofarnesene biosynthesis. plos.org

The elucidation of the complete biosynthetic pathway is not merely an academic exercise; it holds the key to manipulating the production of allofarnesene and its derivatives for various applications.

Table 1: Known and Unknown Enzymes in the Fungal ABA Biosynthetic Pathway from FDP

Biosynthetic StepPrecursor/IntermediateProductKnown Enzyme(s) (Example from B. cinerea)Status
Sesquiterpene SynthesisFarnesyl Diphosphate (FDP)(2Z,4E,6E)-AllofarneseneNot yet identifiedUndiscovered
Cyclization(2Z,4E,6E)-Allofarnesene2Z,4E-α-IonylideneethaneBcABA3 (putative cyclase)Partially Characterized
Multi-step Oxidation2Z,4E-α-IonylideneethaneAbscisic Acid (ABA)BcABA1, BcABA2, BcABA4 (P450 monooxygenases)Characterized

Functional Characterization of Allofarnesene Derivatives Beyond ABA

While the role of the allofarnesene pathway in producing ABA is well-documented in certain fungi, emerging evidence suggests that allofarnesene and its isomers may have distinct biological functions as semiochemicals—chemicals used in communication. sbq.org.bruomustansiriyah.edu.iq This area of research is expanding the functional context of these molecules beyond their role as metabolic intermediates.

Semiochemicals mediate interactions both within a species (pheromones) and between different species (allelochemicals). uomustansiriyah.edu.iq Research has identified certain allofarnesene isomers as active semiochemicals in insects. For instance, (Z,Z,Z)-Allofarnesene has been identified as a component of the trail pheromone in the red imported fire ant, Solenopsis invicta, guiding other ants to food sources. sbq.org.br This highlights a clear ecological role for an allofarnesene isomer that is independent of the ABA pathway.

The exploration of these functions is a growing field in chemical ecology, aiming to:

Identify new instances of allofarnesene isomers acting as pheromones or allelochemicals in various organisms.

Understand the structure-activity relationship, determining how different isomeric forms of allofarnesene elicit specific behavioral responses.

Investigate the biosynthesis of these specific isomers, which may involve distinct enzymes from those in the fungal ABA pathway.

Table 2: Examples of (2E,4E,6E)-Allofarnesene Isomers with Functions Beyond ABA Biosynthesis

CompoundOrganismFunction TypeSpecific Role
(Z,Z,Z)-AllofarneseneSolenopsis invicta (Fire Ant)PheromoneTrail-following pheromone component sbq.org.br
(Z,E)-α-Farnesene*Various InsectsAllomone/KairomoneAlarm pheromone in aphids; kairomone for predators sbq.org.br
Note: α-Farnesene is a closely related structural isomer of allofarnesene, often studied in the context of insect semiochemistry.

Innovative Biotechnological Applications for Sustainable Production

The unique properties of allofarnesene and its derivatives, particularly as semiochemicals, make them attractive targets for biotechnological production. Sustainable production methods offer an alternative to traditional chemical synthesis, which often relies on petrochemical precursors and can generate hazardous waste. europa.eu The goal is to harness biological systems for clean, efficient, and renewable manufacturing. fondsdedotationroullier.orgpanda.org

Several innovative biotechnological strategies are being explored:

Microbial Fermentation: This involves engineering common industrial microbes, such as Escherichia coli or the yeast Saccharomyces cerevisiae, with the genes for the allofarnesene biosynthetic pathway. plos.org These microbes can then convert simple sugars, like glucose, into the target molecule in large-scale fermenters. This approach is already used for the production of other terpenes.

Cell-Free Biosynthesis: This cutting-edge technique involves using the biosynthetic enzymes outside of a living cell. biorxiv.org Cell-free systems allow for greater control over reaction conditions and can overcome issues of product toxicity to the host cell, offering a powerful platform for pathway engineering and production. biorxiv.org

Plant-Based Systems: Transient expression in plants like Nicotiana benthamiana offers a rapid way to test and express biosynthetic pathways. plos.org This method, known as agro-infiltration, uses Agrobacterium tumefaciens to deliver the necessary genes into plant leaves, turning the plant into a temporary bioreactor. plos.org

The primary application driving this research is the development of sustainable agricultural products. nih.govucs.org For example, synthetically produced allofarnesene isomers could be used in pest management strategies, such as in traps for monitoring pest populations or for mating disruption, reducing the need for broad-spectrum chemical pesticides. uomustansiriyah.edu.iqwikipedia.org

Table 3: Biotechnological Platforms for Sustainable Allofarnesene Production

Production PlatformDescriptionAdvantages for SustainabilityPotential Application
Microbial Fermentation (E. coli, Yeast)Engineered microbes convert renewable feedstocks (e.g., sugars) into allofarnesene.Reduces reliance on fossil fuels; biodegradable processes; scalable production. plos.orgLarge-scale production for agricultural semiochemicals. nih.gov
Cell-Free SystemsBiosynthetic enzymes are used in vitro without living cells.High product purity; circumvents cell toxicity; rapid prototyping of pathways. biorxiv.orgHigh-value derivative synthesis; pathway discovery.
Transient Plant ExpressionPlants are used as living factories to produce the compound.Utilizes solar energy; low-cost inputs; proper folding of complex plant/fungal enzymes. plos.orgRapid functional testing of new enzymes; small-scale production of novel derivatives.

Interdisciplinary Research Bridging Chemical Biology and Ecology

The future of allofarnesene research is inherently interdisciplinary, requiring collaboration between chemical biologists, ecologists, geneticists, and chemists to fully understand and utilize this molecule. wikipedia.orgfrontiersin.orgircbc.ac.cntcd.ie Chemical biology provides the tools to dissect and rebuild the biosynthetic pathways, while ecology provides the context for the molecule's function in the natural world. unr.edu

This interdisciplinary synergy creates a powerful research cycle:

Ecological Observation: An ecologist observes a chemically mediated interaction, such as an ant following a trail or a fungus affecting a plant. frontiersin.org

Chemical Identification: An analytical chemist isolates and identifies the active molecule, which may be an allofarnesene isomer. wikipedia.org

Biosynthetic Investigation: A chemical biologist or geneticist uses genome mining and heterologous expression to uncover the genes and enzymes responsible for producing the molecule in the source organism. nih.govplos.org

Functional Validation: The identified genes can be manipulated (e.g., knocked out) to confirm the molecule's role in the observed ecological interaction. researchgate.net

Applied Innovation: The knowledge gained can be used to develop novel applications, such as sustainable pest control methods or new biochemical products. nih.gov

This integrated approach is crucial for translating fundamental discoveries into practical solutions. kcl.ac.ukwright.edu For example, understanding the precise allofarnesene isomer that attracts a specific agricultural pest, and knowing the biosynthetic pathway to produce it, enables the development of highly specific and environmentally benign pest management tools.

Table 4: Interdisciplinary Approaches in Allofarnesene Research

Disciplines BridgedResearch QuestionApproachPotential Outcome
Ecology & Analytical Chemistry What chemical signal does fire ant Solenopsis invicta use for trail-following?Collect ant pheromone glands, perform chemical extraction, and use Gas Chromatography-Mass Spectrometry (GC-MS) for identification. wikipedia.orgIdentification of (Z,Z,Z)-Allofarnesene as a key component of the trail pheromone. sbq.org.br
Genomics & Chemical Biology Which undiscovered enzyme converts FDP to allofarnesene in Botrytis cinerea?Sequence the genome of an ABA-overproducing mutant, identify candidate genes, and test their function via expression in yeast. nih.govplos.orgDiscovery of the key sesquiterpene synthase and elucidation of the complete ABA pathway.
Chemical Biology & Agriculture Can we sustainably produce allofarnesene isomers for pest control?Engineer the identified biosynthetic pathway into a microbial host for fermentation-based production. plos.orgucs.orgA renewable and cost-effective source of semiochemicals for integrated pest management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.